4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes an azepane ring, an oxoethoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common route includes the reaction of 4-hydroxy-3-methylbenzenesulfonamide with 2-bromoethyl azepane-1-carboxylate under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azepane ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The azepane ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Azepan-1-yl)-2-oxoethoxy]benzaldehyde: Shares the azepane and oxoethoxy groups but differs in the presence of an aldehyde group instead of a sulfonamide.
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile: Similar structure but contains a methoxy and nitrile group.
Uniqueness
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its sulfonamide group is particularly important for its potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-14(2)19-25(22,23)16-8-9-17(15(3)12-16)24-13-18(21)20-10-6-4-5-7-11-20/h8-9,12,14,19H,4-7,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXODUWPXNOIDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367099 |
Source
|
Record name | 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5502-25-0 |
Source
|
Record name | 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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